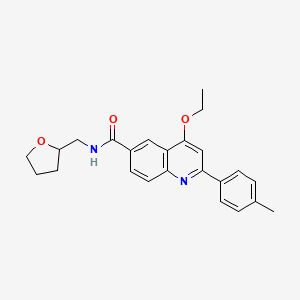

![molecular formula C17H12N2O3S2 B2643815 (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 942011-74-7](/img/structure/B2643815.png)

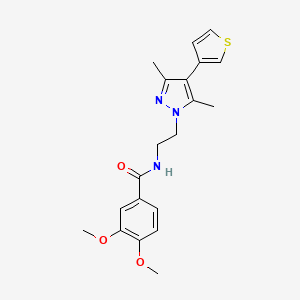

(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the thiophene and benzo[d]thiazole rings suggests a conjugated system, which could have interesting photophysical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of the carboxylate ester and the alkyne group suggest that it could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the conjugated system could give it interesting optical properties, and the carboxylate ester could make it somewhat polar .Scientific Research Applications

Antimicrobial Activities

Compounds similar to the one , particularly those based on benzothiazole-imino-benzoic acid, have been studied for their antimicrobial activities. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes showed significant antimicrobial activity against various bacterial strains that cause infections in humans (Mishra et al., 2019).

Homogeneous Catalysis

Heteroditopic imino N-heterocyclic carbenes, which bear some resemblance to the compound , have been explored as chelating ligands in homogeneous catalysis. Their synthesis and potential applications in this field have been studied, indicating a broad scope of chemical utility (Steiner et al., 2005).

Transesterification/Acylation Reactions

The family of N-heterocyclic carbenes, closely related to the compound , has been identified as efficient catalysts in transesterification involving various esters and alcohols. This showcases the compound's potential role in facilitating crucial chemical reactions (Grasa et al., 2003).

Coordination to Transition Metals

Research has demonstrated that aryl-substituted acyclic imino-N-heterocyclic carbene can be synthesized and coordinated to early transition metals. This suggests the potential of the compound to form stable complexes with metals, which could be useful in various applications, including catalysis (Larocque et al., 2011).

Potential Anticancer Agents

N-benzyl aplysinopsin analogs, which include structures similar to the compound , have been synthesized and evaluated for their potential as anticancer agents. This indicates a possible role in pharmaceutical research and drug development (Penthala et al., 2011).

Future Directions

Properties

IUPAC Name |

methyl 3-prop-2-ynyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c1-3-8-19-12-7-6-11(16(21)22-2)10-14(12)24-17(19)18-15(20)13-5-4-9-23-13/h1,4-7,9-10H,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRQEARKJZKSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)

![2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2643735.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)

![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)